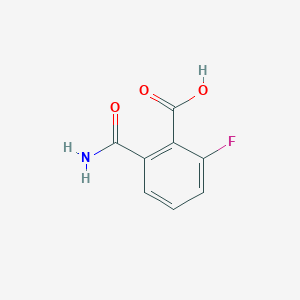
N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine: is an organic compound with the molecular formula C12H25N and a molecular weight of 183.3336 g/mol . This compound is characterized by a cyclobutanamine core substituted with a 2,4,4-trimethylpentan-2-yl group, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine typically involves the reaction of cyclobutanamine with 2,4,4-trimethylpentan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted amines
Applications De Recherche Scientifique
N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4,4-trimethylpentan-2-yl)acetamide: Similar in structure but with an acetamide group instead of a cyclobutanamine core.
Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine: Contains a similar 2,4,4-trimethylpentan-2-yl group but with a different core structure.
Uniqueness
N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct chemical and physical properties compared to other similar compounds. Its specific structure allows for unique interactions and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H25N |
|---|---|
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine |
InChI |
InChI=1S/C12H25N/c1-11(2,3)9-12(4,5)13-10-7-6-8-10/h10,13H,6-9H2,1-5H3 |
Clé InChI |
AFHQOYKHLNUOEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)NC1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Trimethylsilyl)methyl]aniline](/img/structure/B11909994.png)
![2-Benzo[1,3]dioxol-5-yl-propionaldehyde](/img/structure/B11910002.png)

![N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B11910008.png)
![5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11910013.png)
![8-Methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11910015.png)

![5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11910023.png)




